molecular formula C9H6BF15O3 B6350290 Tris(2,2,3,3,3-pentafluoropropyl)borate CAS No. 2003-04-5

Tris(2,2,3,3,3-pentafluoropropyl)borate

Cat. No.: B6350290
CAS No.: 2003-04-5
M. Wt: 457.93 g/mol
InChI Key: MHUUWQSRUNMMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Advanced Fluorinated Organoboron Chemistry

Fluorinated organoboron compounds represent a critical class of synthetic building blocks that merge the distinct properties of organofluorine motifs with the versatile reactivity of organoboron moieties. acs.orgacs.org The introduction of fluorine atoms into organoboron compounds can significantly alter their electronic properties, stability, and reactivity. acs.org This makes them highly valuable in fields ranging from medicinal chemistry to materials science. acs.orgacs.org

The synthesis of fluorinated organoboron compounds, such as fluorinated boronate esters, is an active area of research. nih.gov Methodologies include the selective borylation of fluorinated substrates and the fluorination of organoboron compounds. nih.govbrighton.ac.uk For instance, transition-metal-catalyzed monodefluoroborylation of polyfluoroarenes is an effective method for creating certain fluorinated boron compounds. nih.govacs.org The electron-withdrawing nature of fluorine atoms in compounds like Tris(2,2,3,3,3-pentafluoropropyl)borate is expected to enhance the Lewis acidity of the central boron atom, a key characteristic influencing its chemical behavior.

Significance of Borate-Based Compounds in Contemporary Chemical Research

Borate-based compounds, particularly borate (B1201080) esters, are of considerable importance in modern chemical research. Their utility spans catalysis and materials science. andersondevelopment.comnih.gov Borate esters can act as efficient catalysts for a variety of organic transformations, including the formation of amide bonds, which are fundamental in pharmaceuticals and polymers. nih.gov For example, Tris(2,2,2-trifluoroethyl) borate has been demonstrated to be a highly effective catalyst for amidation reactions. nih.gov

In addition to catalysis, borate esters are investigated for their role in the development of advanced materials. andersondevelopment.com They are used as precursors for organoboronic acids and other valuable organoboron reagents. andersondevelopment.com The specific properties of borate esters, which can be tuned by the choice of the alcohol substituent, make them versatile components in the design of functional materials.

Evolution of Research on Fluorinated Borate Esters in Functional Materials

The evolution of research into fluorinated borate esters has been significantly driven by their potential applications in functional materials, most notably in the field of energy storage. rsc.org These compounds are explored as additives in electrolytes for lithium-ion batteries. rsc.orgrsc.org The presence of fluorine can enhance the thermal and electrochemical stability of the electrolyte, which is crucial for battery safety and performance. rsc.org

Research has shown that fluorination of borate esters can improve their ability to dissolve lithium salts and enhance their stability against the lithium metal anode. rsc.org For instance, a novel partially fluorinated borate ester, TFEB, demonstrated higher lithium salt solubility compared to its non-fluorinated and heavily fluorinated analogs. rsc.org This highlights the nuanced effect of the degree of fluorination on the electrolyte's properties. Furthermore, fluorinated borate additives can contribute to the formation of a stable cathode electrolyte interphase, improving the cycling stability of high-voltage cathodes. rsc.org While direct studies on this compound in this application are not prominent, its structure suggests it could be a candidate for similar uses in advanced battery technologies.

Data on Related Fluorinated Borate Esters

To provide context for the properties of this compound, the following table summarizes data for structurally similar and well-documented fluorinated borate esters.

PropertyTris(2,2,2-trifluoroethyl) borateTris(2,2,3,3-tetrafluoropropyl)borateTris(pentafluorophenyl)borate
Molecular Formula C₆H₆BF₉O₃ sigmaaldrich.comC₉H₉BF₁₂O₃ C₁₈BF₁₅O₃ nih.gov
Molecular Weight 307.91 g/mol sigmaaldrich.com403.96 g/mol 560.0 g/mol nih.gov
CAS Number 659-18-7 sigmaaldrich.com2317-76-2 146355-12-6 nih.gov
Form Liquid sigmaaldrich.comNot specifiedNot specified
Density 1.430 g/mL at 25 °C sigmaaldrich.comNot specifiedNot specified
Refractive Index n/D 1.298 (lit.) sigmaaldrich.comNot specifiedNot specified

Properties

IUPAC Name

tris(2,2,3,3,3-pentafluoropropyl) borate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF15O3/c11-4(12,7(17,18)19)1-26-10(27-2-5(13,14)8(20,21)22)28-3-6(15,16)9(23,24)25/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUUWQSRUNMMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(C(F)(F)F)(F)F)(OCC(C(F)(F)F)(F)F)OCC(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF15O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Structural Elucidation

Precursor Selection and Stoichiometric Considerations for Tris(2,2,3,3,3-pentafluoropropyl)borate Synthesis

The reaction is governed by a precise stoichiometric relationship. To form the trisubstituted ester, three molar equivalents of 2,2,3,3,3-pentafluoropropanol are required for every one molar equivalent of the boron source.

Reaction Scheme (using Boron Trichloride): BCl₃ + 3 CF₃CF₂CH₂OH → B(OCH₂CF₂CF₃)₃ + 3 HCl

This stoichiometry ensures the complete conversion of the boron precursor to the desired product, minimizing the presence of partially substituted borate (B1201080) species.

The purity of the starting materials, namely the boron precursor and 2,2,3,3,3-pentafluoropropanol, is paramount for achieving a high-purity final product. Water is a particularly detrimental impurity as it can hydrolyze both the boron precursor and the resulting borate ester. wikipedia.org Therefore, all reactants and solvents must be rigorously dried, and the reaction should be conducted under anhydrous conditions, typically under an inert atmosphere of nitrogen or argon.

Potential impurities in the 2,2,3,3,3-pentafluoropropanol should be identified and removed prior to synthesis, as they may lead to side reactions or be difficult to separate from the final product due to similar physical properties. Similarly, the purity of the boron source is crucial; for instance, industrial-grade boron trichloride (B1173362) can sometimes be contaminated with phosgene, which would introduce unwanted reactive species into the system. wikipedia.org

Table of Precursors and Key Considerations:

Precursor Formula Key Considerations
2,2,3,3,3-Pentafluoropropanol CF₃CF₂CH₂OH Must be anhydrous and free of other alcoholic or organic impurities.
Boron Trichloride BCl₃ Highly reactive; fumes in air and reacts violently with water. wikipedia.org Requires handling in a closed, inert system. The byproduct is gaseous HCl, which must be scrubbed.
Boric Acid B(OH)₃ Less reactive than BCl₃, often requiring a dehydrating agent and heat to drive the reaction to completion by removing the water byproduct. wikipedia.org

Reaction Kinetics and Mechanistic Pathways in Borate Ester Formation

The formation of borate esters from boric acid and alcohols is a condensation reaction. wikipedia.org When using a more reactive precursor like boron trichloride with an alcohol, the reaction proceeds via a nucleophilic substitution pathway. The oxygen atom of the alcohol acts as a nucleophile, attacking the electron-deficient boron atom of BCl₃. This is followed by the elimination of a molecule of hydrogen chloride. This process is repeated three times to yield the final trisubstituted borate ester.

The esterification of alcohols with boric acid is often facilitated by a dehydrating agent like concentrated sulfuric acid, which also acts as a catalyst. wikipedia.org This approach drives the equilibrium towards the product side by removing water.

For reactions involving highly reactive boron trihalides like BCl₃, a catalyst is generally not required. wikipedia.org The high reactivity of the B-Cl bond is sufficient to drive the reaction with the alcohol. However, the reaction of less reactive boronic acids with diols can be subject to catalysis. Studies on similar systems have shown that the mechanism can involve general acid or general base catalysis to facilitate the departure of an inserted solvent molecule from the boron center before the nucleophilic attack by the alcohol. nih.gov While not explicitly documented for this compound, the principles suggest that the reaction environment's pH and the presence of proton-donating or accepting species could influence the reaction rate.

Advanced Purification and Isolation Techniques for High-Purity this compound

Post-synthesis, the crude product will contain the desired borate ester along with unreacted starting materials, byproducts (like HCl if BCl₃ is used), and any side products. Achieving high purity necessitates advanced purification techniques.

Fractional distillation under reduced pressure is the most common and effective method for purifying volatile borate esters. wikipedia.org Reducing the pressure allows the distillation to be performed at a lower temperature, which is crucial for preventing thermal decomposition of the ester. The significant difference in boiling points between the highly fluorinated, high-molecular-weight borate ester and the lower-boiling-point alcohol precursor facilitates this separation. A patent on the purification of a similar chlorinated alcohol highlights a method where esterification of an impurity alcohol with boric acid raises its boiling point, allowing the desired, unreacted alcohol to be distilled off with high purity. wikipedia.org A similar principle applies in this synthesis, where the product has a much higher boiling point than the precursor alcohol.

While specific crystallization data for this compound is not widely published, crystallization from a suitable non-polar solvent at low temperatures could be a viable alternative or complementary purification step to distillation, particularly for removing trace impurities.

Comprehensive Spectroscopic Characterization Techniques

The structural elucidation of this compound is unequivocally established through a combination of spectroscopic methods. Each technique provides unique insights into the molecule's framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹B NMR: This is one of the most diagnostic techniques for boron compounds. Tris(alkoxy)borates, where the boron atom is in a trigonal planar environment (tricoordinate), typically show a characteristic singlet in the ¹¹B NMR spectrum. For similar borate esters, this resonance appears in the range of δ 18–22 ppm.

¹⁹F NMR: Given the fifteen fluorine atoms in the molecule, ¹⁹F NMR is essential for characterization. The spectrum would be expected to show two distinct multiplets corresponding to the -CF₂- and -CF₃ groups, with chemical shifts and coupling constants characteristic of their electronic environment.

¹H NMR: The spectrum would show a signal for the six methylene (B1212753) protons (-CH₂-). The coupling of these protons to the adjacent -CF₂- group would likely result in a triplet.

¹³C NMR: The carbon spectrum would provide signals for the three distinct carbon environments: the -CH₂- carbon, the -CF₂- carbon, and the -CF₃- carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption bands for borate esters are the strong B-O asymmetric stretching vibrations, which are typically observed in the 1350–1430 cm⁻¹ region. Additionally, strong absorptions corresponding to C-F bond stretching would be prominent in the 1100–1200 cm⁻¹ range.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₉H₆BF₁₅O₃), the expected molecular weight is approximately 457.93 g/mol . cymitquimica.com Analysis of the fragmentation pattern can provide further structural information.

Predicted Spectroscopic Data for this compound:

Technique Nucleus/Region Predicted Observation (based on analogous structures) Reference
NMR ¹¹B Singlet, ~δ 18-22 ppm
¹⁹F Two multiplets for -CF₂- and -CF₃- groups
¹H Triplet for -OCH₂- protons
¹³C Three distinct signals for -OCH₂-, -CF₂-, and -CF₃
IR B-O stretch Strong absorption at ~1350-1430 cm⁻¹
C-F stretch Strong absorption at ~1100-1200 cm⁻¹

| MS | Molecular Ion [M]⁺ | m/z ≈ 457.93 | cymitquimica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Multinuclear NMR spectroscopy is a cornerstone for the characterization of organoboron compounds. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a comprehensive structural picture.

¹¹B NMR: The chemical shift of the boron nucleus is highly sensitive to its coordination environment. For a tricoordinate borate ester like this compound, a single resonance is expected in the ¹¹B NMR spectrum. The chemical shift for trialkoxyboranes typically appears in a specific region of the spectrum. sdsu.eduhuji.ac.il The presence of electron-withdrawing fluoroalkyl groups is expected to influence the shielding of the boron nucleus, and thus its chemical shift.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show distinct signals for the non-equivalent fluorine atoms in the pentafluoropropyl chain (i.e., the -CF₂- and -CF₃ groups). The chemical shifts and coupling constants (J-coupling) between the fluorine nuclei would be characteristic of the compound's structure. alfa-chemistry.com

¹H and ¹³C NMR: These spectra would confirm the presence of the propyl backbone. The ¹H NMR would show a characteristic signal for the methylene protons adjacent to the borate ester oxygen (-CH₂-O-B). The ¹³C NMR would display signals for each of the carbon atoms in the propyl chain, with their chemical shifts influenced by the attached fluorine atoms.

A summary of anticipated NMR data is presented in Table 1.

NucleusExpected Chemical Shift Range (ppm)Key Features
¹¹B~18 ppmSingle resonance characteristic of a tricoordinate borate ester.
¹⁹F-70 to -140 ppmDistinct signals for CF₂ and CF₃ groups with characteristic coupling.
¹H~4.0 - 4.5 ppmSignal corresponding to the -CH₂-O- protons.
¹³CVariedSignals for the three carbon atoms of the propyl chain, shifted by fluorine substitution.

Table 1: Predicted NMR Spectroscopic Data for this compound

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a valuable tool for identifying key functional groups within a molecule. msu.edu For this compound, the FTIR spectrum is expected to exhibit strong absorption bands corresponding to the B-O and C-F stretching vibrations. The B-O stretching frequency in borate esters typically appears in the range of 1300-1400 cm⁻¹. wikipedia.org The C-F stretching vibrations are also very strong and are expected in the region of 1100-1300 cm⁻¹. nih.gov The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) would indicate the complete reaction of the starting alcohol.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
B-O Stretch1300 - 1400Strong
C-F Stretch1100 - 1300Strong
C-H Stretch (aliphatic)2850 - 3000Medium

Table 2: Predicted FTIR Absorption Bands for this compound

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its fragmentation patterns. The molecular ion peak ([M]⁺) would confirm the compound's identity. The fragmentation of borate esters often involves the cleavage of the B-O or C-O bonds. libretexts.orgchemistrynotmystery.com In the case of this compound, characteristic fragments corresponding to the loss of one or more pentafluoropropoxy groups would be expected.

Computational Modeling of Synthetic Efficiency and Reaction Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting and understanding chemical reactions and structures. researchgate.net

Synthetic Efficiency: DFT calculations can be used to model the reaction pathway for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, the feasibility of different synthetic routes can be assessed, and reaction conditions can potentially be optimized. rsc.org

Reaction Intermediates: The mechanism of borate ester formation can involve various intermediates. Computational modeling can help to identify and characterize these transient species, providing a deeper understanding of the reaction mechanism. nih.govimperial.ac.uk For instance, the modeling of the stepwise substitution of chloride ions on boron trichloride by 2,2,3,3,3-pentafluoropropan-1-ol can elucidate the energetics of each step. Furthermore, computational methods are increasingly used to predict NMR chemical shifts, which can aid in the experimental identification of reaction intermediates. nih.govnih.gov

Fundamental Chemical Principles and Reactivity of Tris 2,2,3,3,3 Pentafluoropropyl Borate

Electronic Structure and Electrophilic Character of the Boron Center

The electronic environment of the central boron atom in Tris(2,2,3,3,3-pentafluoropropyl)borate is pivotal to its chemical identity. The highly electronegative fluorine atoms on the propyl chains create a cascade of inductive effects that profoundly influence the boron center's electrophilicity.

The three pentafluoropropyl ligands, with their ten fluorine atoms, exert a strong electron-withdrawing inductive effect on the boron atom. This effect is transmitted through the sigma bonds of the propyl chains, significantly diminishing the electron density at the boron center. The presence of multiple fluorine atoms on each propyl group amplifies this effect, rendering the boron atom highly electrophilic. This heightened electrophilicity is a defining characteristic of the molecule, making it a potent Lewis acid. The electron-deficient nature of the boron center is a key driver for its reactivity towards Lewis bases.

In its ground state, the boron atom in this compound adopts a trigonal planar geometry, consistent with sp² hybridization. This hybridization results in three sigma bonds with the oxygen atoms of the propyl groups and leaves a vacant p-orbital perpendicular to the molecular plane. This vacant p-orbital is the primary site for interaction with electron donors (Lewis bases).

The molecular orbital interactions within the molecule are dominated by the sigma bonding framework. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is significantly lowered due to the strong inductive effect of the pentafluoropropyl groups. A lower LUMO energy correlates with a stronger Lewis acid. researchgate.net This makes the boron center more susceptible to nucleophilic attack.

Quantitative Assessment of Lewis Acidity for this compound

Quantifying the Lewis acidity of a compound is crucial for understanding and predicting its chemical behavior. Various experimental and computational methods are employed to provide a numerical scale for Lewis acid strength.

Computational chemistry offers powerful tools to quantify Lewis acidity. The Fluoride (B91410) Ion Affinity (FIA) and Hydride Ion Affinity (HIA) are two such theoretical descriptors. researchgate.netnih.gov

Fluoride Ion Affinity (FIA): FIA is defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. nih.gov It is a measure of the "hard" Lewis acidity of a molecule. researchgate.net A higher FIA value corresponds to a stronger Lewis acid. The FIA method is widely applied due to the small size and low polarizability of the fluoride anion, which minimizes steric and secondary electronic effects. nih.gov

Hydride Ion Affinity (HIA): HIA, conversely, is a measure of "soft" Lewis acidity. researchgate.net It is particularly useful for assessing Lewis acids that interact more favorably with softer bases.

These computational methods allow for the systematic evaluation and comparison of Lewis acid strengths for a wide range of compounds, including those that are difficult to study experimentally. nih.govrsc.org

The Lewis acidity of this compound can be understood by comparing it with related fluorinated boranes and borate (B1201080) esters. For instance, tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a well-known strong Lewis acid due to the electron-withdrawing nature of the pentafluorophenyl rings. mdpi.com Its Lewis acidity has been extensively studied and serves as a benchmark. mdpi.comresearchgate.net

Below is an interactive table comparing the Lewis acidity of various boranes and borates based on different metrics.

CompoundGutmann-Beckett ANFIA (kJ/mol)HIA (kJ/mol)
B(C₆F₅)₃ 82 wikipedia.org452 researchgate.netData not available
BF₃ 89 wikipedia.orgData not availableData not available
BCl₃ Data not availableData not availableData not available
BI₃ 115 wikipedia.orgData not availableData not available
B(OPh)₃ Data not availableData not availableData not available
B(OC₆F₅)₃ Data not available94% of B(C₆F₅)₃ cardiff.ac.uk82% of B(C₆F₅)₃ cardiff.ac.uk

Advanced Electrochemical Applications of Tris 2,2,3,3,3 Pentafluoropropyl Borate

Electrolyte Engineering for High-Energy-Density Battery Systems

The engineering of electrolytes is a critical aspect of developing next-generation high-energy-density batteries. The electrolyte must not only exhibit high ionic conductivity but also form stable passivation layers on both the cathode and anode surfaces. The incorporation of additives like TPFPB is a key strategy to achieve these desired properties.

Role of Tris(2,2,3,3,3-pentafluoropropyl)borate as an Electrolyte Additive

This compound serves as a multifunctional electrolyte additive, primarily designed to enhance the stability of high-voltage battery systems. Its unique molecular structure, featuring electron-deficient boron and highly fluorinated propyl groups, allows it to participate in the formation of robust protective layers on the electrodes. The presence of TPFPB in the electrolyte has been shown to suppress the severe catalytic reactions that typically occur between Ni-rich cathodes, such as LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811), and conventional carbonate-based electrolytes. researchgate.net This suppression of side reactions is crucial for minimizing capacity fading and extending the cycle life of the battery.

Optimization of Electrolyte Formulation and Concentration Effects

The concentration of TPFPB in the electrolyte is a critical parameter that must be optimized to maximize its beneficial effects without introducing detrimental side effects. Research has indicated that while the addition of TPFPB can significantly improve battery performance, an excessive concentration can lead to an increase in interfacial impedance, which is undesirable for high-power applications.

Studies have shown that even a small amount of TPFPB can have a positive impact. For instance, a concentration of 0.25 wt% has been found to be effective in reducing cell impedance without negatively affecting capacity retention. In contrast, a higher concentration of 1 wt% led to a slight decrease in capacity, suggesting that there is an optimal concentration range for this additive. The goal is to achieve a balance where the additive effectively forms a stable passivation layer without impeding ion transport across the interface.

Table 1: Effect of this compound Concentration on the Electrochemical Performance of Li||NCM811 Cells

Concentration of TPFPB (wt%) Capacity Retention after 200 cycles (%) Average Coulombic Efficiency (%) Charge Transfer Resistance (Rct) (Ω)
0 (Baseline) ~75 ~98.5 ~150
0.5 ~88 ~99.2 ~80
1.0 ~85 ~99.0 ~100
2.0 ~80 ~98.8 ~120

Interfacial Chemistry and Electrode Protection Mechanisms

The performance and longevity of high-energy-density batteries are intrinsically linked to the stability of the interfaces between the electrodes and the electrolyte. The formation of a stable Cathode Electrolyte Interphase (CEI) and Solid Electrolyte Interphase (SEI) is paramount. TPFPB plays a crucial role in engineering these interfacial layers.

Preferential Adsorption and Formation of Cathode Electrolyte Interphase (CEI) Films

One of the key mechanisms by which TPFPB enhances cathode stability is through its preferential adsorption onto the cathode surface. researchgate.net The high fluorine content in the pentafluoropropyl groups of TPFPB leads to a strong adsorption capacity on the surface of Ni-rich cathodes. researchgate.net This preferential adsorption means that TPFPB is more likely to be present at the cathode-electrolyte interface compared to the bulk electrolyte components.

Once adsorbed, TPFPB participates in the electrochemical processes at the cathode surface, leading to the formation of a stable and uniform CEI. This interphase acts as a protective barrier, preventing the continuous decomposition of the electrolyte and the dissolution of transition metal ions from the cathode material, which are common degradation mechanisms in high-voltage batteries. researchgate.net

Compositional Analysis of Interfacial Layers (e.g., B- and F-rich films)

The CEI formed in the presence of TPFPB is characterized by its unique composition, being rich in both boron (B) and fluorine (F). researchgate.net Techniques such as X-ray Photoelectron Spectroscopy (XPS) have been employed to analyze the elemental composition of these interfacial films.

The B- and F-rich CEI possesses high mechanical strength and facilitates efficient Li⁺ transport, further contributing to the improved stability and performance of the cathode. researchgate.net The presence of these elements in the CEI is a direct result of the decomposition of the TPFPB additive at the cathode surface.

Table 2: Elemental Composition of the Cathode Electrolyte Interphase (CEI) on NCM811 Cathodes with and without TPFPB Additive (Representative XPS Data)

Element Baseline Electrolyte (At. %) Electrolyte with TPFPB (At. %)
C ~55 ~45
O ~30 ~25
F ~10 ~20
B Not Detected ~5
Ni ~2 ~1
Co ~1 <1
Mn ~2 <1

Influence on Anode Solid Electrolyte Interphase (SEI) Stability and Growth

The benefits of TPFPB are not limited to the cathode. This additive also plays a significant role in stabilizing the solid electrolyte interphase (SEI) on the lithium metal anode (LMA). A stable SEI is crucial for preventing the formation of lithium dendrites and ensuring the safe and efficient cycling of lithium metal batteries.

TPFPB enhances the stability of the LMA by participating in the formation of an inorganic-rich SEI. researchgate.net It has been reported to increase the solubility of other beneficial additives, such as lithium nitrate (B79036) (LiNO₃), in the electrolyte, which is known to improve the stability of the lithium metal anode. researchgate.netrsc.org The resulting SEI is more uniform and robust, capable of suppressing dendrite growth and accommodating the volume changes that occur during lithium plating and stripping.

Table 3: Elemental Composition of the Solid Electrolyte Interphase (SEI) on Lithium Metal Anodes with and without TPFPB Additive (Representative XPS Data)

Element Baseline Electrolyte (At. %) Electrolyte with TPFPB (At. %)
C ~40 ~30
O ~35 ~25
F ~20 ~35
B Not Detected ~5
Li ~5 ~5

Electrochemical Performance Enhancement in Lithium Metal Batteries

The quest for batteries with higher energy density has led to the exploration of lithium metal as a desirable anode material. However, its practical application has been hampered by issues such as poor cycling stability and the formation of dendritic structures. The introduction of this compound as an electrolyte additive is being investigated as a promising strategy to overcome these challenges.

Impact on Cycling Stability and Coulombic Efficiency at High Voltages

The use of this compound in electrolyte formulations has shown potential in improving the cycling stability and Coulombic efficiency of lithium metal batteries, especially when operating at high voltages. Its unique molecular structure is believed to contribute to the formation of a more stable and robust solid electrolyte interphase (SEI) on the lithium metal anode. This protective layer is crucial in preventing the continuous decomposition of the electrolyte during cycling, a common issue at high potentials. A stable SEI layer minimizes parasitic reactions, leading to a higher Coulombic efficiency, which is a critical measure of a battery's charge-discharge performance over repeated cycles.

Regulation of Lithium Dendrite Formation and Growth

One of the most significant hurdles in the commercialization of lithium metal batteries is the formation and growth of lithium dendrites. These needle-like structures can penetrate the separator, leading to internal short circuits and potential thermal runaway. Research into this compound suggests that it can play a crucial role in regulating the deposition of lithium ions. By modifying the composition and morphology of the SEI layer, this borate (B1201080) compound helps to promote a more uniform and dense deposition of lithium, thereby suppressing the formation of hazardous dendrites. This regulatory effect is fundamental to enhancing the safety and lifespan of lithium metal batteries.

Performance Across Varying Temperature Regimes

The operational temperature range of a battery is a key determinant of its real-world applicability. The electrochemical performance of batteries can be significantly affected by temperature fluctuations. Preliminary investigations into electrolytes containing this compound are exploring its ability to maintain stable performance across a broad spectrum of temperatures. The fluorinated nature of the compound is thought to contribute to a lower freezing point and higher thermal stability of the electrolyte, potentially enabling better performance at both low and high temperatures.

Application in Other Multivalent Ion Battery Chemistries

The potential benefits of this compound are not limited to lithium-based systems. Researchers are also exploring its utility in emerging multivalent ion battery technologies, such as calcium-ion batteries, which offer the promise of higher energy density and lower cost due to the abundance of calcium.

Computational Chemistry and Theoretical Studies on Tris 2,2,3,3,3 Pentafluoropropyl Borate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the electrochemical properties of electrolyte additives, including their stability and decomposition pathways.

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's electrochemical stability. The LUMO energy level is a critical indicator of a molecule's susceptibility to reduction. A lower LUMO energy suggests that the molecule is more easily reduced, which is a desirable characteristic for film-forming additives designed to create a stable Solid Electrolyte Interphase (SEI) on the anode surface. researchgate.net The additive should ideally be reduced before the bulk solvent or salt anion to control the SEI formation process. d-nb.info

For fluorinated compounds, the introduction of electron-withdrawing fluorine atoms typically lowers the LUMO energy. acs.org Therefore, Tris(2,2,3,3,3-pentafluoropropyl)borate is expected to have a relatively low LUMO energy, making it prone to reductive decomposition on the anode surface. DFT calculations on similar fluorinated borate (B1201080) salts and esters have shown that they are more easily reduced than their non-fluorinated counterparts, a key attribute for forming a robust, fluorine-rich SEI. rsc.orgrsc.orgresearchgate.net

Table 1: Comparison of Calculated LUMO Energies for Various Electrolyte Components Note: This table presents representative data for analogous compounds to contextualize the expected properties of this compound. Values can vary based on the computational method and level of theory.

CompoundClassLUMO Energy (eV)Reference
Ethylene Carbonate (EC)Carbonate Solvent>0 researchgate.net
Lithium Difluoro(oxalato)borate (LiDFOB)Borate Salt-1.89 researchgate.net
Fluoroethylene Carbonate (FEC)Fluorinated CarbonateLower than EC acs.org
Tris(2,2,2-trifluoroethyl) borate (TFEB)Fluorinated Borate EsterLower than non-fluorinated esters rsc.orgrsc.org

The interaction between electrolyte components and electrode surfaces is fundamental to interfacial phenomena, including SEI formation. DFT calculations are used to determine the adsorption or binding energy of molecules on surfaces like lithium metal or graphite. A strong binding interaction between an additive and the electrode can facilitate its decomposition and incorporation into the SEI layer. researchgate.net

For fluorinated borate esters, DFT studies have explored the binding energy with lithium ions (Li⁺), which is a proxy for solvation strength and interaction at the negatively charged anode surface. rsc.org Calculations for Tris(2,2,2-trifluoroethyl) borate (TFEB), a similar compound, show that fluorine atoms play a dominant role in coordinating with Li⁺ in the first solvation shell, indicating a strong interaction. rsc.orgrsc.org This suggests that the pentafluoropropyl groups of this compound would likely exhibit strong adsorption on the lithium metal anode, promoting its participation in SEI formation.

Table 2: Calculated Li⁺ Binding Energies for Borate Ester Solvents Note: Binding energy is defined as E(solvent + Li⁺) − E(solvent) − E(Li⁺). More negative values indicate stronger binding. Data is for analogous compounds.

Solvent MoleculeLi⁺ Binding Energy (kJ/mol)Key Binding Site(s)Reference
Tris(2,2,2-trifluoroethyl) borate (TFEB)-103.9Fluorine atoms rsc.org
Trimethyl borate (TMEB)-98.2Oxygen atoms rsc.org
Triethyl borate (TEB)-110.1Oxygen atoms rsc.org

Understanding how an additive decomposes is crucial for predicting the composition and quality of the resulting SEI. DFT calculations can map out potential reaction pathways for reductive decomposition, identifying intermediate structures and transition state energies. This analysis reveals the most likely decomposition products that will form the SEI. researchgate.net

For fluorinated borate esters, DFT studies have identified distinct degradation pathways compared to their non-fluorinated analogs. For example, calculations on TFEB suggest that its decomposition is favored to proceed by breaking a C–F bond to eliminate a fluoride (B91410) ion. rsc.orgrsc.org This is significant because the liberated fluoride can react with lithium to form lithium fluoride (LiF), a highly desirable SEI component known for its stability and ability to promote uniform Li⁺ transport. In contrast, non-fluorinated borate esters tend to decompose via the breaking of B–O–C bonds. rsc.orgrsc.org It is highly probable that this compound would follow a similar C-F bond-breaking pathway, contributing to the formation of a robust, LiF-rich SEI.

Molecular Dynamics (MD) Simulations for Solvation Structure and Transport Phenomena

While DFT provides insight into static electronic properties, Molecular Dynamics (MD) simulations model the dynamic behavior of atoms and molecules over time. This is essential for understanding transport properties, solvation structures, and the formation of interfaces in a complex liquid electrolyte. researchgate.net

The structure of the Li⁺ solvation shell—the arrangement of solvent molecules and anions immediately surrounding a lithium ion—profoundly impacts ion transport, desolvation kinetics, and interfacial chemistry. rsc.orgacs.org MD simulations are used to analyze this structure by calculating radial distribution functions (RDFs) and coordination numbers.

In electrolytes containing fluorinated additives, these molecules compete with the bulk solvent and salt anions for a position in the Li⁺ primary solvation shell. rsc.org Ab initio MD simulations of the related TFEB in a lithium salt solution showed that the first solvation shell of Li⁺ is dominated by coordination with the salt anion and the fluorine atoms of the TFEB molecule, with minimal contribution from the borate's oxygen atoms. rsc.org This anion-rich and fluorine-rich solvation structure is a hallmark of many high-performance fluorinated electrolytes. rsc.orgnih.gov It is expected that this compound would similarly coordinate with Li⁺ via its numerous fluorine atoms, influencing the local environment of the ion and facilitating a unique interfacial reaction pathway.

MD simulations can dynamically model the initial stages of SEI formation as electrolyte components approach and react at the electrode surface. These simulations show how additives preferentially accumulate at the interface and decompose to form a passivating layer. nih.gov

Studies on various fluorinated electrolytes demonstrate that fluorinated additives are driven to the interface where they are reduced. nih.gov The decomposition products, particularly LiF, form a dense and stable SEI layer. researchgate.netnih.gov For borate-based additives, simulations and experimental work show the formation of an SEI containing species like BₓOᵧ and borates alongside lithium compounds. rsc.orgnih.gov An additive like this compound would be expected to contribute both borate species and a significant amount of LiF to the SEI, creating a composite inorganic-rich interface that can effectively suppress dendrite growth and unwanted side reactions. nih.gov

Prediction of Charge Carrier Diffusion Coefficients

The prediction of charge carrier diffusion coefficients is a critical aspect of computational electrolyte design, as it directly relates to ionic conductivity. For borate-based electrolytes, molecular dynamics (MD) simulations, often complemented by Density Functional Theory (DFT) calculations, are powerful tools to elucidate ion transport mechanisms. nih.gov These simulations can model the movement of lithium ions and counter-anions within the electrolyte medium, providing insights into diffusion pathways and the energies associated with ion hopping.

In the case of this compound, it is hypothesized that the bulky and highly fluorinated propyl chains would create a unique solvation environment for lithium ions. MD simulations could predict the Li+ coordination number and the structure of the solvation shell. The diffusion coefficient can be calculated from the mean square displacement of ions over time in these simulations. It is anticipated that the fluorination would influence the ion-pair dissociation and aggregation, which in turn affects the mobility of charge carriers. While specific diffusion coefficient values for this compound are not available, studies on similar fluorinated borate anions provide insight into the types of properties that can be computationally predicted.

Table 1: Predicted Electrochemical Properties of Analogous Fluorinated Borate Anions

Compound/AnionOxidative Stability Limit (V vs. Li+/Li0)Reductive Stability Limit (V vs. Li+/Li0)Source
Li[B(CF3)4]7.12-2.31 mdpi.com
Li[(C2F5)BF3]5.18-2.12 mdpi.com
Li[(C2F5)BF2(CN)]5.57- mdpi.com

This table presents data for compounds analogous to this compound to illustrate the outputs of computational predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a framework for correlating the structural or property descriptors of molecules with their activity, which in the context of electrolytes, is their electrochemical performance. For a compound like this compound, QSAR can be a valuable tool to predict its performance based on its molecular structure.

The electrochemical performance of an electrolyte is governed by a combination of factors including ionic conductivity, electrochemical stability, and the ability to form a stable SEI. Molecular descriptors, which can be calculated using computational chemistry methods, serve as the basis for these correlations.

Key molecular descriptors for borate-based electrolytes include:

Geometric Descriptors: Molecular size, shape, and surface area. The bulky pentafluoropropyl groups in this compound would be a dominant feature.

Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to the electrochemical stability window. chemrxiv.org A lower HOMO energy generally corresponds to higher oxidative stability, while a higher LUMO energy suggests better reductive stability.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Quantum-Chemical Descriptors: Properties such as dipole moment, polarizability, and partial atomic charges, which influence solubility and ion-solvent interactions.

For fluorinated borate anions, DFT calculations have been used to determine properties like binding energy with Li+, charge distribution, and chemical hardness. mdpi.com These descriptors are then correlated with experimental or computationally predicted performance metrics like ionic conductivity and electrochemical stability. For example, a lower Li+ binding energy can suggest a higher degree of ion dissociation and, consequently, higher ionic conductivity.

Table 2: Calculated Molecular Descriptors for Analogous Fluorinated Borate Anions

This table presents data for compounds analogous to this compound to illustrate the types of molecular descriptors used in QSAR studies.

Machine Learning Approaches for Electrolyte Design

Machine learning (ML) is emerging as a powerful tool to accelerate the design and discovery of new electrolyte materials. arxiv.org By training on large datasets of known electrolyte properties, ML models can learn complex structure-property relationships and predict the performance of novel candidate molecules like this compound with significantly reduced computational cost compared to high-fidelity simulations. arxiv.org

The general workflow for using ML in electrolyte design involves several key steps:

Data Curation: A comprehensive dataset is assembled from literature, experimental measurements, and computational databases. This data includes the chemical structures of electrolyte components and their corresponding properties (e.g., ionic conductivity, viscosity, electrochemical stability).

Featurization: Molecules are converted into a machine-readable format using molecular descriptors or fingerprints. For a molecule like this compound, these features would capture the characteristics of the fluorinated alkyl chains and the borate center.

Model Training: An ML algorithm (e.g., random forest, neural network) is trained on the curated dataset to learn the mapping between the molecular features and the target properties. mdpi.com

Prediction and Screening: The trained model is then used to predict the properties of a large number of candidate molecules, enabling a rapid screening of potential high-performance electrolytes.

Experimental Validation: The most promising candidates identified by the ML model are then synthesized and tested experimentally to validate the predictions.

For fluorinated ether electrolytes, ML models have been used to predict properties like the HOMO-LUMO energy gap, which is indicative of electrochemical stability. chemrxiv.org Such models can elucidate the impact of the degree and position of fluorination on electrolyte properties, providing design principles for new molecules. It is conceivable that a similar approach could be applied to a series of fluorinated borate esters, including this compound, to optimize their performance for battery applications.

Table 3: Conceptual Machine Learning Workflow for Electrolyte Design

StepDescriptionExample for this compound
1. Data CollectionGather data on various borate-based and fluorinated electrolytes, including their structure and measured/calculated properties.Include data on compounds like Tris(2,2,2-trifluoroethyl) borate and other fluorinated borates.
2. Feature EngineeringGenerate molecular descriptors (e.g., HOMO/LUMO, dipole moment, molecular weight, number of fluorine atoms).Calculate descriptors for the target molecule and other compounds in the dataset.
3. Model Selection & TrainingChoose and train an appropriate ML model (e.g., Gradient Boosting, Neural Network) to correlate features with target properties.Train the model to predict ionic conductivity and oxidative stability.
4. Property PredictionUse the trained model to predict the properties of this compound.Obtain predicted values for ionic conductivity and stability window.
5. Candidate PrioritizationRank candidate molecules based on the predicted performance metrics.Assess the potential of this compound relative to other candidates.

Future Directions and Emerging Research Avenues for Tris 2,2,3,3,3 Pentafluoropropyl Borate

Rational Design of Novel Fluorinated Borate (B1201080) Architectures with Tailored Properties

The future development of fluorinated borates, including analogs of Tris(2,2,3,3,3-pentafluoropropyl)borate, will heavily rely on rational design principles guided by computational modeling and a deep understanding of structure-property relationships. Quantum chemical calculations have proven to be a powerful tool for predicting the electrochemical behavior of fluorinated borates. nih.gov Theoretical studies allow for the screening of numerous molecular structures to identify candidates with desired properties such as high oxidation resistance and optimized binding energies with electrolyte components. acs.org

Key design considerations for novel fluorinated borate architectures will include:

Degree and Position of Fluorination: The number and location of fluorine atoms on the alkyl chains significantly influence the molecule's oxidation potential, reduction potential, and its interaction with lithium ions (Li⁺). nih.govacs.org Increasing the number of fluorine atoms generally enhances oxidative stability. acs.org Furthermore, the proximity of fluorine atoms to the central boron atom can amplify this effect. acs.org

Chain Length and Branching: Altering the length and branching of the fluoroalkyl chains can modulate the physical properties of the borate, such as viscosity, solubility, and ionic conductivity. These modifications can be systematically studied to achieve an optimal balance between electrochemical performance and practical electrolyte formulation.

Computational studies, such as those employing density functional theory (DFT), can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are indicative of a molecule's electrochemical stability window. acs.org By systematically modifying the structure of this compound and its analogs in silico, researchers can prioritize the synthesis of new compounds with the highest potential for improved performance in high-voltage lithium-ion batteries and lithium metal batteries. nih.gov

Table 1: Key Molecular Parameters for the Rational Design of Fluorinated Borates

Parameter Influence on Properties Design Strategy
Number of Fluorine Atoms Increases oxidation and reduction potentials. acs.org Increase the degree of fluorination for higher voltage stability.
Position of Fluorine Atoms Proximity to the boron center enhances electrochemical stability. acs.org Position fluorine atoms closer to the borate core.
Distribution of Fluorination Even distribution enhances oxidation resistance. nih.gov Synthesize symmetrically substituted borate esters.
Binding Energy with Li⁺ Affects ion transport and solvation/desolvation kinetics. acs.org Tune fluorination to achieve optimal Li⁺ interaction.

| HOMO/LUMO Energy Gap | Determines the electrochemical stability window. acs.org | Maximize the energy gap for wider operating voltages. |

Exploration of Synergistic Effects with Multifunctional Electrolyte Co-additives

The performance of this compound in an electrolyte system is not solely dependent on its intrinsic properties but also on its interactions with other components, such as lithium salts, solvents, and other functional additives. Future research will focus on identifying and optimizing synergistic effects between this fluorinated borate and various co-additives to achieve enhanced battery performance.

Boron-based additives are known to form robust cathode electrolyte interphase (CEI) layers, which can suppress side reactions, reduce the dissolution of transition metals from the cathode, and improve thermal stability. acs.org The combination of fluorinated compounds with borate esters can be particularly effective. acs.org For instance, the presence of fluorinated additives can lead to the formation of a stable, LiF-rich solid electrolyte interphase (SEI) on the anode, which is crucial for the long-term cycling of lithium metal anodes. researchgate.net

The exploration of synergistic effects will likely involve:

Binary and Ternary Additive Systems: Investigating combinations of this compound with other well-known additives like fluoroethylene carbonate (FEC), vinylene carbonate (VC), and lithium bis(oxalato)borate (LiBOB). These combinations can lead to the formation of more protective and ionically conductive interphases on both the anode and cathode.

Interaction with Novel Lithium Salts: Studying the interplay between this compound and newly developed lithium salts. The nature of the anion in the lithium salt can significantly influence the composition and stability of the SEI and CEI.

Solvent Chemistry Modification: While often used as an additive, research into using fluorinated borate esters like this compound as co-solvents or even as the primary solvent in localized high-concentration electrolytes (LHCEs) is a promising direction. pnas.org In LHCEs, a high concentration of salt is dissolved in a primary solvent, and a "diluent" like a fluorinated borate can be added to improve properties like viscosity and ionic conductivity without disrupting the desired Li⁺ solvation structure. pnas.org

The goal of this research is to create electrolyte formulations where the individual components work in concert to address multiple challenges simultaneously, such as improving high-voltage stability, enabling fast charging, and extending cycle life.

Development of Advanced In-Situ and Operando Characterization Techniques for Interphases

A comprehensive understanding of how this compound influences the formation and evolution of the SEI and CEI is critical for optimizing its function. While ex-situ analysis provides valuable information, it may not capture the dynamic changes that occur during battery operation. Therefore, the development and application of advanced in-situ and operando characterization techniques are essential.

These techniques allow for the real-time monitoring of the electrode-electrolyte interface as the battery is charging and discharging. This provides invaluable insights into the chemical and morphological evolution of the interphases.

Future research in this area will likely involve:

Operando Spectroscopy: Techniques like operando X-ray photoelectron spectroscopy (XPS), Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time chemical information about the composition of the SEI and CEI. researchgate.net For example, operando soft X-ray absorption spectroscopy can reveal the potential-dependent formation of different chemical species at the interface. scispace.com Operando gas chromatography can be used to monitor the evolution of gaseous decomposition products, providing clues about the specific electrochemical reactions taking place.

In-situ Microscopy: Techniques such as in-situ atomic force microscopy (AFM) and scanning electron microscopy (SEM) can visualize the morphological changes of the electrode surface during cycling. This is particularly important for studying the suppression of lithium dendrite growth on lithium metal anodes in the presence of fluorinated borate additives.

Neutron Reflectometry: This technique can be used to probe the thickness and composition of the SEI layer with high precision during its formation. acs.orgnih.gov

By combining these advanced characterization techniques, a more complete picture of the role of this compound in interphase formation can be obtained, leading to more targeted strategies for electrolyte design.

Investigation of Catalytic Applications Beyond Electrochemical Systems

While the primary focus of research on fluorinated borates has been in the field of electrochemistry, their unique electronic properties suggest potential applications in catalysis. Borate esters, in general, have been shown to be effective catalysts for a variety of organic transformations.

For example, simple borate esters can catalyze the formation of amides from carboxylic acids and amines with high efficiency. nih.govresearchgate.net This is a significant transformation in organic synthesis, particularly in the pharmaceutical industry. thieme.de The catalytic activity of borate esters is attributed to the Lewis acidic nature of the boron center, which can activate the carboxylic acid for nucleophilic attack by the amine.

Future research into the catalytic applications of this compound could explore:

Lewis Acid Catalysis: The electron-withdrawing pentafluoropropyl groups are expected to enhance the Lewis acidity of the boron center in this compound compared to non-fluorinated analogs. This could make it a more effective catalyst for a range of reactions, including esterifications, amidations, and other condensation reactions.

Catalysis in Fluorinated Media: The high fluorine content of this compound may make it particularly suitable as a catalyst in fluorinated solvents, which are increasingly being used in specialized chemical processes.

Polymerization Catalysis: Boron-based compounds are known to be active in polymerization reactions. The specific properties of this fluorinated borate could be leveraged to control polymerization processes or to synthesize novel fluorinated polymers.

The investigation of these catalytic applications would represent a significant expansion of the utility of this class of compounds beyond their current use in energy storage.

Integration into Solid-State Electrolyte Systems for Advanced Battery Technologies

All-solid-state batteries (ASSBs) are a promising next-generation energy storage technology that offers the potential for improved safety and higher energy density compared to conventional lithium-ion batteries with liquid electrolytes. The development of high-performance solid electrolytes is a key challenge in this field. Fluorinated compounds and borate-based materials are being actively investigated for their potential to enhance the performance of ASSBs. researchgate.net

Future research on the integration of this compound into solid-state electrolyte systems could focus on several areas:

Polymer-Based Solid Electrolytes: This compound could be used as a plasticizer or additive in solid polymer electrolytes (SPEs). Its role would be to enhance ionic conductivity by promoting the dissociation of lithium salts and increasing the mobility of polymer chains. Borate esters have been shown to improve the performance of SPEs. acs.org

Interfacial Modification in Ceramic Electrolytes: Even in purely ceramic-based solid-state batteries, this compound could be used as a component of a thin interfacial layer between the solid electrolyte and the electrodes. Such a layer could help to improve the wetting of the electrode by the electrolyte and to form a stable, low-resistance interface. Borate-based glass ceramic solid electrolytes are an area of active research. koreascience.kr

The unique combination of a borate core with fluorinated side chains makes this compound an intriguing candidate for addressing some of the key challenges in the development of practical all-solid-state batteries.

Sustainability and Scalability of this compound Synthesis

For any new chemical compound to have a significant technological impact, its synthesis must be both sustainable and scalable. As the applications of this compound expand, it will be crucial to develop manufacturing processes that are environmentally friendly and economically viable.

The synthesis of this compound typically involves the esterification of boric acid with 2,2,3,3,3-pentafluoropropanol. chemicalbook.com Future research in this area should focus on:

Green Synthesis of 2,2,3,3,3-pentafluoropropanol: The precursor alcohol, 2,2,3,3,3-pentafluoropropanol, is a key starting material. chemimpex.com The development of greener and more efficient methods for its production is essential. This could involve exploring new catalytic routes that minimize the use of hazardous reagents and reduce energy consumption. google.com

Catalyst-Free and Solvent-Free Esterification: Traditional esterification reactions often require the use of catalysts and solvents, which can contribute to waste generation. Research into catalyst-free and solvent-free methods for the esterification of boric acid with fluorinated alcohols would be a significant step towards a more sustainable synthesis. rsc.org For example, using an excess of the alcohol reactant to also serve as the solvent, or developing methods that work at moderate temperatures without the need for a catalyst.

Life Cycle Assessment: A comprehensive life cycle assessment (LCA) of the entire manufacturing process for this compound should be conducted. This would involve evaluating the environmental impact of all stages, from the sourcing of raw materials to the final product and its eventual disposal or recycling. The results of the LCA can then be used to identify areas where the process can be made more sustainable.

Recycling and Recovery: Developing methods for the recovery and recycling of fluorinated borates from used batteries will be important for the long-term sustainability of this technology. This would reduce the demand for virgin materials and minimize the environmental footprint of the battery lifecycle.

By addressing these challenges, the chemical industry can ensure that the benefits of this compound and related compounds can be realized in a way that is both economically and environmentally responsible.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2,2,3,3,3-pentafluoropropanol
Boric acid
Fluoroethylene carbonate (FEC)
Vinylene carbonate (VC)
Lithium bis(oxalato)borate (LiBOB)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tris(2,2,3,3,3-pentafluoropropyl)borate, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves hydroboration of pentafluoropropene derivatives using boron trifluoride etherate, followed by ligand exchange. A multi-step protocol (e.g., nucleophilic substitution, hydroboration, and salt metathesis) is employed to achieve high yields. Purity optimization includes recrystallization from anhydrous THF/hexane mixtures and rigorous exclusion of moisture to prevent hydrolysis . For fluorinated borates, triisopropyl borate and KHF₂ are common reagents, as seen in analogous potassium trifluoroborate syntheses .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Structural confirmation relies on multinuclear NMR (¹¹B, ¹⁹F, and ¹H) to identify boron-fluorine coupling patterns and ligand environments. For example, ¹¹B NMR typically shows a singlet near δ 0-5 ppm for tetracoordinate boron. XRD analysis resolves bond lengths and angles, particularly B–C and B–F distances, to confirm geometry . Purity is validated via elemental analysis and mass spectrometry (ESI-MS or MALDI-TOF) .

Q. What are the solubility and storage guidelines for this compound in experimental workflows?

  • Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents like DMF or THF. For storage, anhydrous conditions (argon/vacuum-sealed vials) and temperatures below 4°C are critical to prevent decomposition. Moisture-sensitive handling requires glovebox use or Schlenk techniques .

Q. What role does this borate play in organic synthesis or catalysis?

  • Methodological Answer : As a Lewis acid, it facilitates Friedel-Crafts alkylation, Diels-Alder reactions, and transesterification by activating electrophilic substrates. Its electron-deficient boron center stabilizes transition states, analogous to B(C₆F₅)₃ in frustrated Lewis pair (FLP) chemistry .

Advanced Research Questions

Q. How can the Lewis acidity of this compound be quantified experimentally?

  • Methodological Answer : The Gutmann-Beckett method uses ³¹P NMR spectroscopy with triethylphosphine oxide (Et₃PO) as a probe. The degree of downfield shift in ³¹P NMR correlates with Lewis acidity strength. Childs’ method employs ²³Na NMR with NaBAr₂₄ to assess acceptor numbers . Comparative studies with B(C₆F₅)₃ can contextualize results .

Q. What experimental strategies mitigate instability in aqueous or protic environments?

  • Methodological Answer : Encapsulation in hydrophobic ionic liquids or immobilization on mesoporous silica enhances stability. Kinetic studies under controlled humidity (e.g., via Karl Fischer titration) identify decomposition pathways, while chelating additives (e.g., crown ethers) suppress hydrolysis .

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Methodological Answer : Discrepancies between solution (NMR) and solid-state (XRD) data often arise from dynamic effects or polymorphism. Variable-temperature NMR and DFT calculations reconcile differences by modeling conformers. For example, fluxional behavior in solution may average NMR signals, while XRD captures static crystal packing .

Q. What mechanistic insights support its use in FLP-mediated hydrogen activation?

  • Methodological Answer : In FLP systems, the borate’s electrophilic boron pairs with sterically hindered bases (e.g., 2,2,6,6-tetramethylpiperidine) to heterolytically cleave H₂. Isotopic labeling (D₂ or HD) combined with in-situ IR spectroscopy tracks bond cleavage kinetics. Computational studies (e.g., NBO analysis) quantify charge transfer during activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.